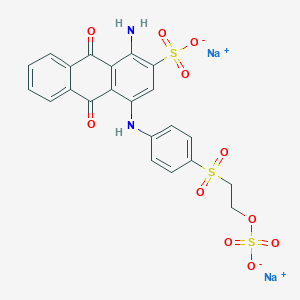
Monofluoroamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monofluoroamine, also known as fluoroamine, is a class of organic compounds that contains a fluorine atom attached to an amino group. The synthesis of monofluoroamines has been of great interest to chemists due to their unique properties and potential applications in various fields, including pharmaceuticals, materials science, and agrochemicals.
Mécanisme D'action
The mechanism of action of monoMonofluoroamines is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, some monoMonofluoroamines have been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which can have a positive effect on mood and behavior.
Effets Biochimiques Et Physiologiques
MonoMonofluoroamines have been shown to have a range of biochemical and physiological effects on the body. They have been found to affect various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. They have also been shown to modulate the activity of ion channels and transporters in the body, which can affect the uptake and release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
MonoMonofluoroamines have several advantages for use in lab experiments. They are stable and easy to handle, and they can be synthesized using a variety of methods. However, there are also some limitations to their use. For example, they can be difficult to purify, and their reactivity can be affected by the presence of other functional groups in the molecule.
Orientations Futures
There are several future directions for research on monoMonofluoroamines. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for monoMonofluoroamines, which could lead to the development of new drugs with novel mechanisms of action. Additionally, there is potential for the use of monoMonofluoroamines in materials science and agrochemicals, which could lead to new applications in these fields.
Méthodes De Synthèse
The synthesis of monoMonofluoroamines can be achieved through several methods, including the electrophilic fluorination of primary amines, nucleophilic fluorination of nitro compounds, and the reductive amination of fluoroacetamide. The most commonly used method is electrophilic fluorination, which involves the reaction of a primary amine with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide.
Applications De Recherche Scientifique
MonoMonofluoroamines have been extensively studied for their potential applications in drug discovery and development. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. MonoMonofluoroamines have also been used as building blocks in the synthesis of various pharmaceuticals, such as antipsychotic drugs and antidepressants.
Propriétés
Numéro CAS |
15861-05-9 |
|---|---|
Nom du produit |
Monofluoroamine |
Formule moléculaire |
FH2N |
Poids moléculaire |
35.021 g/mol |
InChI |
InChI=1S/FH2N/c1-2/h2H2 |
Clé InChI |
MDQRDWAGHRLBPA-UHFFFAOYSA-N |
SMILES |
NF |
SMILES canonique |
NF |
Autres numéros CAS |
15861-05-9 |
Synonymes |
Monofluoroamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)








